Home > Products > Screening Compounds P72275 > 8-(1H-benzo[d]imidazol-2-yl)-2-methylquinoline
8-(1H-benzo[d]imidazol-2-yl)-2-methylquinoline - 73281-39-7

8-(1H-benzo[d]imidazol-2-yl)-2-methylquinoline

Catalog Number: EVT-3467278
CAS Number: 73281-39-7
Molecular Formula: C17H13N3
Molecular Weight: 259.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides

  • Compound Description: This series of compounds incorporates a cyclic guanidine substituted benzothiazole-6-sulphonamide scaffold. These derivatives were investigated for their inhibitory activity against human carbonic anhydrase (hCA) isoforms, specifically hCA I, II, IV, and VII. The study found that the primary sulfonamide-containing guanidines within this series demonstrated inhibitory activity against hCA I, II, and VII, with varying potencies. Particularly, they exhibited selectivity for hCA II and VII, both of which are considered promising targets for the treatment of neuropathic pain.

2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenols (PBIs)

  • Compound Description: This group of compounds features a hydroxylated 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol structure. A novel synthetic route for their production was developed, utilizing a copper(II)-catalyzed cascade reaction. This one-pot synthesis proceeds through a series of reactions, including dehydration condensation, intramolecular cyclization, and aromatic C-H hydroxylation, resulting in moderate to good yields.

3-(1H-benzo[d]imidazol-2-yl)anilines

  • Compound Description: This series of compounds centers around the 3-(1H-benzo[d]imidazol-2-yl)aniline scaffold. Developed as potential arginine methyltransferase 5 (PRMT5) inhibitors, these derivatives were discovered through virtual screening and subsequently synthesized and biologically evaluated. Specifically, analogs containing the benzimidazole core demonstrated potent PRMT5 inhibitory activities, with some even exhibiting promising anti-proliferative effects on MV4-11 cancer cells.

1,3,5,7-Tetrakis(1-phenyl-1H-benzo[d]imidazol-2-yl)adamantane (TPBAD)

  • Compound Description: TPBAD is a unique molecule characterized by its adamantane core, decorated with four 1-phenyl-1H-benzo[d]imidazol-2-yl units. It was synthesized to investigate the relationship between molecular structure and spontaneous orientation polarization (SOP) in thin films. Despite possessing a higher degree of molecular orientation compared to a benchmark SOP molecule, TPBAD exhibited a lower SOP. This finding suggests factors beyond molecular orientation, such as molecular conformation and dipole moments, play significant roles in determining SOP.
Overview

8-(1H-benzo[d]imidazol-2-yl)-2-methylquinoline is a compound that belongs to the family of quinoline derivatives, which are known for their diverse biological activities. This specific compound features a benzo[d]imidazole moiety, which is recognized for its potential in medicinal chemistry, particularly in the development of drugs targeting various diseases. The classification of this compound falls under heterocyclic aromatic compounds, which are characterized by their ring structures containing nitrogen atoms.

Synthesis Analysis

The synthesis of 8-(1H-benzo[d]imidazol-2-yl)-2-methylquinoline involves several steps, typically starting with the formation of the quinoline framework followed by functionalization with the benzo[d]imidazole group.

  1. Initial Formation: The synthesis often begins with the cyclization of 2-bromo-4-methylaniline with but-2-enal (crotonaldehyde) to yield 8-bromo-2,6-dimethylquinoline.
  2. Functionalization: The bromoquinoline is then subjected to reactions involving nucleophilic substitution to introduce the benzo[d]imidazole moiety. This can be achieved through heating a mixture of 1-methylbenzene-1,2-diamine and the quinoline derivative in a suitable solvent like nitrobenzene at elevated temperatures .
  3. Purification and Characterization: The final product is purified using techniques such as silica gel chromatography and characterized by spectroscopic methods including NMR and mass spectrometry .
Molecular Structure Analysis

The molecular structure of 8-(1H-benzo[d]imidazol-2-yl)-2-methylquinoline can be described as follows:

  • Chemical Formula: C17H14N2
  • Molecular Weight: Approximately 262.31 g/mol
  • Structure: The compound consists of a quinoline core substituted at the 8-position with a benzo[d]imidazole group and at the 2-position with a methyl group. The presence of nitrogen atoms in both the quinoline and benzo[d]imidazole rings contributes to its chemical reactivity and biological activity.

Data from spectroscopic analyses confirm its structure, with characteristic peaks observed in NMR spectra corresponding to the protons on the aromatic rings and methyl groups .

Chemical Reactions Analysis

The chemical reactivity of 8-(1H-benzo[d]imidazol-2-yl)-2-methylquinoline is influenced by its heterocyclic structure. Potential reactions include:

  • Electrophilic Substitution: The electron-rich aromatic system allows for electrophilic substitutions, which can modify the compound for enhanced biological activity.
  • Nucleophilic Reactions: The nitrogen atoms in the structure can participate in nucleophilic reactions, forming new bonds with electrophiles.
  • Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the conditions, potentially altering its pharmacological properties .
Mechanism of Action

The mechanism of action for compounds like 8-(1H-benzo[d]imidazol-2-yl)-2-methylquinoline often involves interaction with biological targets such as enzymes or receptors. For instance:

  • Enzyme Inhibition: It has been noted that similar compounds exhibit inhibitory activity against enzymes like α-glucosidase, suggesting that this compound may also function as an enzyme inhibitor. This inhibition can alter metabolic pathways, particularly in carbohydrate metabolism.
  • Binding Interactions: Molecular docking studies indicate that such compounds can effectively bind to active sites on target proteins, influencing their activity and leading to therapeutic effects .
Physical and Chemical Properties Analysis

The physical and chemical properties of 8-(1H-benzo[d]imidazol-2-yl)-2-methylquinoline include:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.
  • Melting Point: The melting point is reported around 194–195 °C, indicating stability at room temperature but potential changes at elevated temperatures .

Chemical properties include stability under standard laboratory conditions but may vary when exposed to strong acids or bases.

Applications

The applications of 8-(1H-benzo[d]imidazol-2-yl)-2-methylquinoline are primarily in medicinal chemistry:

  • Pharmaceutical Development: Due to its structural features, this compound shows promise as a lead compound for developing new drugs targeting diabetes through α-glucosidase inhibition.
  • Biological Studies: It serves as a valuable tool in studying enzyme mechanisms and interactions within biological systems.
  • Fluorescent Probes: Compounds with similar structures have been utilized as fluorescent probes in biochemical assays due to their photophysical properties .
Introduction to Heterocyclic Frameworks in Medicinal Chemistry

Role of Benzimidazole-Quinoline Hybrids in Drug Discovery

The molecular hybridization of benzimidazole and quinoline scaffolds represents a rational design strategy in modern medicinal chemistry, creating synergistic pharmacophores with enhanced bioactivity profiles. These hybrids leverage the privileged structures of both components: the benzimidazole nucleus offers hydrogen bonding capabilities through its imidazole nitrogen atoms, while the quinoline system provides a planar, lipophilic framework favorable for intercalation and π-stacking interactions. This combination results in compounds with multitargeting potential against diverse pathological conditions, particularly in oncology and infectious diseases [2] [7].

The structural versatility of these hybrids enables precise bioactivity modulation through strategic substitutions. For instance, introducing electron-withdrawing groups at specific positions enhances antimicrobial activity, while bulky aromatic substitutions at the 8-position of quinoline significantly improve histone deacetylase (HDAC) inhibition. The compound 8-(1H-benzo[d]imidazol-2-yl)-2-methylquinoline exemplifies this design approach, where the methyl group at C2 of quinoline optimizes lipophilicity, and the benzimidazole at C8 enables metal chelation and directional hydrogen bonding [1] [5].

Table 1: Biological Activities of Representative Benzimidazole-Quinoline Hybrids

Hybrid StructureBiological ActivityPotencyTarget/Mechanism
Benzimidazo[1,2-α]quinoline (Hranjec)AnticancerIC₅₀ = 0.06–0.2 μMTopoisomerase inhibition
Chalcone-benzimidazole-quinoline (Pragathi)AnticancerIC₅₀ = 1.24 μM (MCF-7)Tubulin polymerization
8-Quinolinol-benzimidazole (El Faydy)AntimicrobialMIC = 0.5 μg/mLMembrane disruption
Ferrocenyl-benzimidazole-quinoline (Baartzes)AntiplasmodialIC₅₀ = 0.151 μMHeme polymerization

Historical Evolution of Benzimidazole-Fused Quinoline Systems

The therapeutic exploration of benzimidazole-quinoline architectures emerged from parallel pharmacological developments of both scaffolds. Benzimidazole-based drugs gained prominence in the 1970s-1980s with the introduction of thiabendazole (anthelmintic) and omeprazole (proton pump inhibitor), establishing the scaffold's versatility in hitting diverse biological targets. Concurrently, quinolines demonstrated their therapeutic value through chloroquine (antimalarial) and ciprofloxacin (antibacterial) [3] [4].

The strategic fusion of these systems began in earnest during the early 2000s, driven by the need to overcome drug resistance and improve pharmacological profiles. Seminal work by Hranjec (2008) established benzimidazo[1,2-α]quinolines as potent anticancer agents with topoisomerase inhibition capabilities. This breakthrough demonstrated that the planar fusion of benzimidazole and quinoline created a rigid, conjugated system ideal for DNA intercalation and enzyme inhibition. Subsequent innovations introduced amino-substituted cyclic benzimidazo-quinolines (Perin, 2014) showing improved solubility profiles while maintaining nanomolar potency against various cancer cell lines [2].

The evolution culminated in C8-functionalized hybrids like 8-(1H-benzo[d]imidazol-2-yl)-2-methylquinoline, which represents a contemporary approach favoring non-fused, flexible connections between the pharmacophores. This design preserves essential electronic features while allowing three-dimensional vectoring of substituents for optimized target engagement. The methyl group at C2 exemplifies this trend, providing steric optimization without electron donation that might reduce metal-chelating capacity at the adjacent N1 position [5] [7].

Mechanistic Relevance of 8-Substituted Quinoline Derivatives

The C8 position of quinoline serves as a critical vector for installing bioactive moieties that dictate target specificity and potency. 8-Substituted quinolines exhibit enhanced biological activities due to electronic modulation of the quinoline core and introduction of sterically constrained functional groups. When substituted with benzimidazole at C8, these compounds gain dual functionality: the ability to chelate metal ions through the quinoline nitrogen and benzimidazole nitrogens, and capacity for simultaneous hydrogen bonding through the benzimidazole NH group [1] [6].

Recent studies demonstrate that 8-(hetero)aryl substitutions profoundly influence inhibitory potency against metalloenzymes. For carbonic anhydrase isoforms (hCA I, II, IV, IX), 8-substituted quinolines with sulfonamide groups show low nanomolar inhibition (Kᵢ = 33–61.9 nM), with electronic properties of the C8 substituent directly modulating zinc coordination in the enzyme active site. Similarly, for histone deacetylases (HDACs), 8-substituted quinoline-2-carboxamides exhibit up to 3-fold enhanced activity (IC₅₀ = 0.050 µM) compared to vorinostat, where the C8 group optimizes access to the hydrophobic channel adjacent to the catalytic zinc ion [1] [5].

Table 2: Structure-Activity Relationships of 8-Substituted Quinolines

C8 SubstituentBiological TargetElectronic EffectSteric EffectPotency Enhancement
Benzimidazol-2-ylHDACModerate π-acceptanceBulky, planar3-fold vs. vorinostat
SulfamoylphenylCarbonic anhydraseStrong σ-donationModerate bulkKᵢ = 33 nM (hCA II)
HydroxyGold(III) complexesStrong σ-donationSmallEnhanced stability
AminoGold(III) complexesStrong σ-donationModerateReduced reduction potential

The 2-methyl group in 8-(1H-benzo[d]imidazol-2-yl)-2-methylquinoline provides optimal lipophilicity (logP ≈ 3.1) without significant steric hindrance. This methyl substitution prevents π-stacking aggregation and enhances membrane permeability while maintaining the planarity required for intercalation. Spectroscopic studies of analogous gold(III) complexes reveal that 8-benzimidazole substitution provides exceptional redox stability compared to 8-hydroxy or 8-amino analogues, maintaining the oxidation state essential for biological activity. Electrochemical analyses show approximately 200 mV higher reduction potential for benzimidazole-substituted complexes versus amino-substituted counterparts, explaining their superior stability in physiological conditions [6].

Properties

CAS Number

73281-39-7

Product Name

8-(1H-benzo[d]imidazol-2-yl)-2-methylquinoline

IUPAC Name

8-(1H-benzimidazol-2-yl)-2-methylquinoline

Molecular Formula

C17H13N3

Molecular Weight

259.3 g/mol

InChI

InChI=1S/C17H13N3/c1-11-9-10-12-5-4-6-13(16(12)18-11)17-19-14-7-2-3-8-15(14)20-17/h2-10H,1H3,(H,19,20)

InChI Key

WLNIBLNYTGOTBN-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC=C2C3=NC4=CC=CC=C4N3)C=C1

Canonical SMILES

CC1=NC2=C(C=CC=C2C3=NC4=CC=CC=C4N3)C=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.